molecular formula C16H22N2O2P2S2 B12560820 Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl- CAS No. 194871-02-8

Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-

Cat. No.: B12560820
CAS No.: 194871-02-8
M. Wt: 400.4 g/mol
InChI Key: PPVOQRDNSFCOOC-UHFFFAOYSA-N
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Description

Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is a complex organophosphorus compound It is characterized by the presence of phosphinothioic acid groups attached to a 1,2-ethanediylbis(iminomethylene) backbone, with phenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] typically involves the reaction of phosphinothioic acid derivatives with ethylenediamine and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphines.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acid derivatives.

Scientific Research Applications

Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] involves its interaction with molecular targets through its phosphinothioic acid groups. These interactions can lead to the formation of stable complexes with metals or other substrates, influencing various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Phosphinothioic acid derivatives: Compounds with similar phosphinothioic acid groups but different backbones or substituents.

    Phosphine oxides: Oxidized forms of phosphinothioic acids.

    Phosphines: Reduced forms of phosphinothioic acids.

Uniqueness

Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in a variety of chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

194871-02-8

Molecular Formula

C16H22N2O2P2S2

Molecular Weight

400.4 g/mol

IUPAC Name

N,N'-bis[[hydroxy(phenyl)phosphinothioyl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C16H22N2O2P2S2/c19-21(23,15-7-3-1-4-8-15)13-17-11-12-18-14-22(20,24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,23)(H,20,24)

InChI Key

PPVOQRDNSFCOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(CNCCNCP(=S)(C2=CC=CC=C2)O)O

Origin of Product

United States

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